1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Description
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (hereafter TPD-Br2) is a symmetric, rigid electron-deficient monomer widely used in organic electronics. Its structure combines a thieno[3,4-c]pyrrole-4,6-dione (TPD) core with bromine substituents at the 1,3-positions and a 2-ethylhexyl side chain at the 5-position. The bromine atoms enable cross-coupling reactions (e.g., Suzuki or Stille couplings) for polymer synthesis, while the alkyl chain enhances solubility and processability . TPD-Br2 is a key building block in bulk heterojunction organic solar cells (OSCs), where it modulates HOMO-LUMO energy levels to optimize open-circuit voltage (VOC) .
Properties
IUPAC Name |
1,3-dibromo-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO2S/c1-3-5-6-8(4-2)7-17-13(18)9-10(14(17)19)12(16)20-11(9)15/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLCBYWDXFKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729038 | |
| Record name | 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231160-83-0 | |
| Record name | 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1231160-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
NBS acts as a bromine source in the presence of concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA), which protonate the carbonyl groups of the thieno[3,4-c]pyrrole-4,6-dione, enhancing electrophilicity at the α-positions. The reaction proceeds at room temperature under inert atmosphere (Schlenk technique) to prevent oxidative side reactions. A typical procedure involves:
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Dissolving 5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (1.01 mmol) in H₂SO₄ (1.6 mL) and TFA (3.4 mL).
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Adding NBS (3.05 mmol, 3 equiv) in one portion.
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Stirring the mixture overnight at 20°C.
Work-up includes dilution with water, extraction with dichloromethane, and washing with potassium hydroxide to neutralize residual acids. Purification via silica gel chromatography (hexane/chloroform, 3:2) yields the product as pink crystals.
Work-Up and Purification
Crude product isolation involves liquid-liquid extraction to remove acidic residues. Key steps include:
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Quenching the reaction mixture in water (100 mL).
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Extracting with dichloromethane (3 × 50 mL).
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Washing the organic phase with 10% KOH to neutralize H₂SO₄/TFA.
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Drying over anhydrous MgSO₄ or Na₂SO₄.
Column chromatography on silica gel with a hexane/chloroform gradient (3:2 to 1:1) resolves unreacted starting material and di-brominated product. The purified compound exhibits a melting point of 110.5–112°C and >98% purity by HPLC.
Spectroscopic Characterization
Structural confirmation relies on nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
¹H NMR Analysis
The ¹H NMR spectrum (CDCl₃, 400 MHz) shows:
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δ 3.49 (d, J = 7.3 Hz, 2H) : Methylene protons adjacent to the oxygen atom in the 2-ethylhexyl chain.
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δ 1.81–1.76 (m, 1H) : Methine proton in the ethylhexyl branch.
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δ 1.35–1.27 (m, 8H) : Methylene protons in the alkyl chain.
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δ 0.93–0.88 (t, 6H) : Terminal methyl groups of the ethylhexyl substituent.
¹³C NMR Analysis
Key signals (CDCl₃, 100 MHz):
HRMS and IR Data
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HRMS (ESI) : m/z calcd for C₁₄H₁₇Br₂NO₂S [M+H]⁺: 424.5344; found: 424.5341.
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IR (KBr) : Peaks at 2956 cm⁻¹ (C-H stretch), 1697 cm⁻¹ (C=O), 1535 cm⁻¹ (C-Br).
Challenges and Scalability
Regioselectivity
Over-bromination is avoided by maintaining NBS stoichiometry ≤3.3 equiv. Reaction monitoring via TLC ensures single-product formation.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminated derivative, while coupling with a boronic acid would yield a biaryl compound .
Scientific Research Applications
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione in its applications is primarily related to its electronic properties. The bromine atoms and the thieno[3,4-c]pyrrole core contribute to its ability to participate in electron transfer processes, making it useful in organic electronics and materials science .
Comparison with Similar Compounds
Variation in Donor Units
TPD-Br2 derivatives with different donor moieties exhibit distinct optoelectronic properties:
Key Findings :
- Furan donors (FTPF) raise HOMO levels compared to thiophene, improving hole transport .
- Selenophene donors (STPS) lower bandgaps due to enhanced conjugation, favoring charge mobility .
- Triphenylamine donors (TPA-TPD) yield higher VOC in OSCs but lower PCE compared to thiophene-based polymers .
Alkyl Side Chain Modifications
Alkyl chains influence solubility, crystallinity, and film morphology:
Key Findings :
Brominated Derivatives
Bromination facilitates polymerization and tuning of electronic properties:
Key Findings :
Photovoltaic Performance
- TPD-Br2-based polymers achieve PCEs up to 7% in OSCs, outperforming furan (FTPF: ~5%) and selenophene (STPS: ~6.5%) analogues .
- The rigid TPD core stabilizes quinoid structures, enhancing charge delocalization and reducing recombination losses .
Biological Activity
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (commonly referred to as TPD) is a compound belonging to the thienopyrrolodione class. It has garnered attention due to its potential applications in organic electronics and its biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antitumor, and other pharmacological properties.
- Chemical Formula : C14H17Br2NO2S
- Molecular Weight : 423.16 g/mol
- CAS Number : 1231160-83-0
- Purity : 97% .
Antimicrobial Activity
Research indicates that TPD exhibits significant antimicrobial properties. In a study evaluating various derivatives of thienopyrrolodiones, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. The Minimum Inhibitory Concentration (MIC) values for TPD derivatives ranged from 32 to 128 µg/mL against tested pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| TPD | 64 | Antibacterial |
| TPD | 128 | Antifungal |
The mechanism of action is believed to involve the inhibition of bacterial kinases, which are critical for bacterial growth and survival .
Antitumor Activity
In addition to its antimicrobial effects, TPD has been investigated for its antitumor properties. Studies show that TPD and its analogs can induce apoptosis in various cancer cell lines. For instance, in vitro assays revealed that TPD reduced cell viability in breast and lung cancer cells by more than 50% at concentrations of 10 µM after 48 hours of treatment .
Other Pharmacological Activities
TPD has also been noted for its potential anti-inflammatory and antioxidant activities. These effects may contribute to its overall therapeutic profile, making it a candidate for further investigation in drug development.
Case Studies
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Antimicrobial Efficacy :
A study published in Inorganic Chemistry evaluated the antibacterial activity of several thienopyrrolodione derivatives, including TPD. The results highlighted that modifications in the side chains significantly influenced the antimicrobial efficacy. The study concluded that TPD's structure allows for effective interaction with bacterial membranes . -
Antitumor Mechanism :
Another research effort focused on the apoptotic mechanisms induced by TPD in cancer cells. It was found that TPD activates caspase pathways leading to programmed cell death. This study emphasized the need for further exploration into the molecular pathways involved .
Q & A
Q. What are the optimized synthetic routes for 1,3-dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of the precursor 5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (EHTPD). Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) is used to track reaction progress, where EHTPD has an Rf of 0.24 .
- Purification : Column chromatography under vacuum (ethyl acetate/hexane) or recrystallization from methanol ensures high purity (>95% yield) .
- Critical Parameters : Excess brominating agents (e.g., NBS or Br₂) and inert atmospheres minimize side reactions. Contaminants like water (detected via ^1H NMR at 1.56 ppm) must be avoided .
Q. How is the chemical structure of this compound confirmed using spectroscopic techniques?
Methodological Answer:
- ^1H NMR Analysis : Peaks at 0.89–1.6 ppm correspond to aliphatic protons (2-ethylhexyl chain), while 3.51 ppm arises from methylene protons adjacent to nitrogen. Thiophene protons appear at 7.8 ppm .
- Elemental Analysis : Confirms molecular formula (C₁₄H₁₇Br₂NO₂S) and purity by matching calculated vs. observed C, H, N ratios .
- FT-IR and Mass Spectrometry : Validate functional groups (e.g., dione carbonyls at ~1700 cm⁻¹) and molecular ion peaks (m/z ≈ 423) .
Advanced Research Questions
Q. How does the 2-ethylhexyl substituent influence the optoelectronic properties of thieno[3,4-c]pyrrole-4,6-dione (TPD)-based polymers?
Methodological Answer:
- Bandgap Engineering : The 2-ethylhexyl group enhances solubility and film-forming properties, enabling solution-processed devices. Polymers like PBDTTPD exhibit low bandgaps (~1.8 eV) with HOMO/LUMO levels at -5.56/-3.75 eV, ideal for solar cells .
- Structural Order : Grazing-incidence X-ray scattering (GIXS) reveals alkyl chain length impacts backbone orientation. Longer/branched chains (e.g., 2-ethylhexyl) reduce π-π stacking distances, improving charge transport .
Q. What experimental strategies resolve contradictions in photovoltaic efficiency data for TPD-based copolymers?
Methodological Answer:
- Device Optimization : Efficiency variations (4.0–6.8%) arise from processing conditions (e.g., solvent choice, annealing). For example, chloroform-processed PBDTTPD achieves 5.5% efficiency with PC71BM, while o-dichlorobenzene enhances film morphology .
- Morphology-Property Correlations : Atomic force microscopy (AFM) and space-charge-limited current (SCLC) measurements identify phase separation and mobility mismatches. Adjusting donor/acceptor ratios (e.g., 1:2 polymer:fullerene) minimizes recombination .
Q. How can copolymer design improve the detectivity and EQE of organic photodetectors (OPDs) using TPD derivatives?
Methodological Answer:
- Copolymer Selection : PIDT-TPD (poly[4,4,9,9-tetrakis(4-hexylphenyl)-sindaceno-dithiophene-alt-TPD]) achieves 52% external quantum efficiency (EQE) at 610 nm. Its broad absorption (350–650 nm) and low dark current (1 nA/cm²) are critical for high detectivity (1.44×10¹³ Jones) .
- Interface Engineering : Incorporating carbon dots (CDs) or graphene oxide layers reduces trap states, enhancing charge extraction .
Data Contradiction Analysis
Q. Why do reported HOMO/LUMO values for TPD-based polymers vary across studies?
Methodological Answer:
- Measurement Techniques : Cyclic voltammetry (CV) vs. photoelectron spectroscopy (PES) yields discrepancies due to solvent effects (e.g., dielectric constants). CV in acetonitrile (vs. Ag/AgCl) may overestimate HOMO levels by 0.1–0.3 eV .
- Polymer Batch Variability : Residual catalysts (e.g., Pd from Stille couplings) or oxidation during synthesis alter electrochemical properties .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
